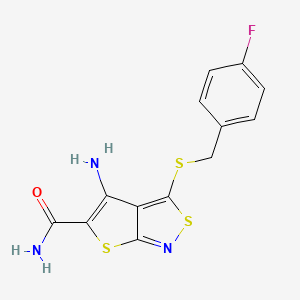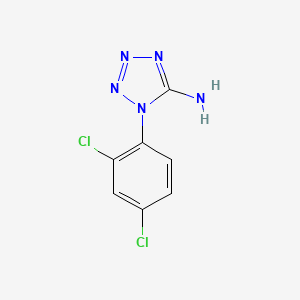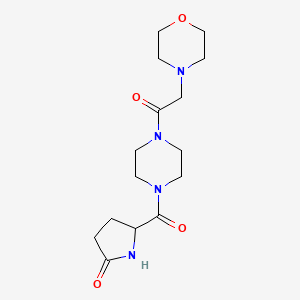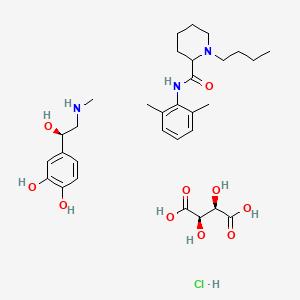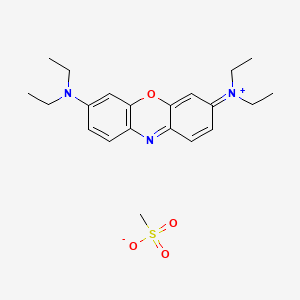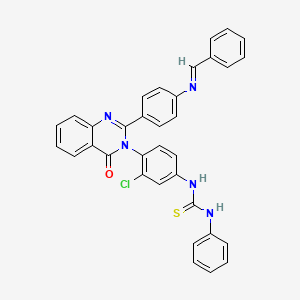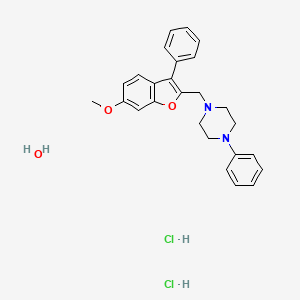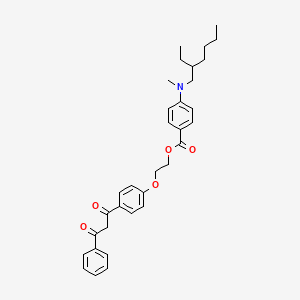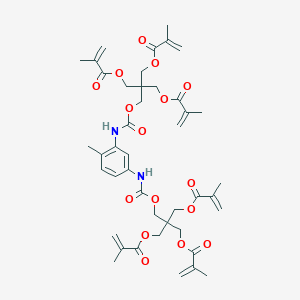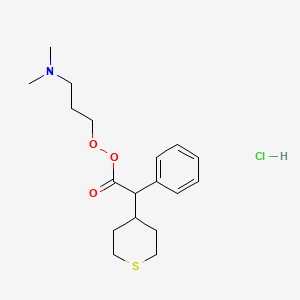
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure that includes a thiopyran ring, a hydroxy group, and a dimethylamino propyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride involves multiple steps. One common method includes the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve moderate temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dimethylamino group can participate in ionic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.
Thiopyran derivatives: Compounds with sulfur-containing rings and varying substituents.
Uniqueness
The unique combination of the thiopyran ring, hydroxy group, and dimethylamino propyl ester in 2H-Thiopyran-4-acetic acid, tetrahydro-4-hydroxy-alpha-phenyl-, 3-(dimethylamino)propyl ester, hydrochloride distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
102367-45-3 |
|---|---|
Molekularformel |
C18H28ClNO3S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl 2-phenyl-2-(thian-4-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3S.ClH/c1-19(2)11-6-12-21-22-18(20)17(15-7-4-3-5-8-15)16-9-13-23-14-10-16;/h3-5,7-8,16-17H,6,9-14H2,1-2H3;1H |
InChI-Schlüssel |
NXGMGXXRGPDBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOOC(=O)C(C1CCSCC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


